molecular formula C13H19O5P B6614912 4-((Diethoxyphosphoryl)methyl)phenyl acetate CAS No. 1198227-74-5

4-((Diethoxyphosphoryl)methyl)phenyl acetate

Cat. No.: B6614912
CAS No.: 1198227-74-5
M. Wt: 286.26 g/mol
InChI Key: QKKPAQUUCAVAQE-UHFFFAOYSA-N
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Description

4-((Diethoxyphosphoryl)methyl)phenyl acetate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further substituted with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diethoxyphosphoryl)methyl)phenyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product from 1% to 38% . The reaction involves the use of diethyl benzylphosphonate derivatives as starting materials, which undergo a series of reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Diethoxyphosphoryl)methyl)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Diethoxyphosphoryl)methyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Diethoxyphosphoryl)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with bacterial DNA replication and protein synthesis, leading to the inhibition of bacterial growth . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Diethoxyphosphoryl)methyl)phenyl acetate is unique due to its specific combination of diethoxyphosphoryl and acetate groups, which confer distinct chemical properties and potential applications. Its improved synthetic route and higher yield make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-(diethoxyphosphorylmethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)10-12-6-8-13(9-7-12)18-11(3)14/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKPAQUUCAVAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731255
Record name 4-[(Diethoxyphosphoryl)methyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198227-74-5
Record name 4-[(Diethoxyphosphoryl)methyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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